2,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-14-6-7-15(2)16(11-14)28(26,27)24-10-9-21-18-12-19(23-13-22-18)25-17-5-3-4-8-20-17/h3-8,11-13,24H,9-10H2,1-2H3,(H2,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZERZACHQPNLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide compound with significant potential in pharmacological applications. Its structure comprises a benzenesulfonamide core, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms of action and therapeutic potential.
- Molecular Formula: C19H22N6O2S
- Molecular Weight: 398.49 g/mol
- CAS Number: 1421496-74-3
- Purity: Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity:
- Sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This compound may exhibit similar inhibitory effects, influencing physiological processes such as pH regulation and ion transport.
-
Antimicrobial Activity:
- Like many benzenesulfonamide derivatives, this compound has shown potential antimicrobial properties against various pathogens. Studies indicate that derivatives with similar structures can inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
In a study evaluating the antimicrobial properties of related sulfonamide compounds, it was found that derivatives closely related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli, indicating strong antimicrobial potential . -
Inflammation Model:
A research study utilizing carrageenan-induced paw edema in rats demonstrated that compounds similar to this sulfonamide significantly reduced inflammation levels by up to 94% within three hours post-administration, showcasing their potential as anti-inflammatory agents . -
Cardiovascular Impact:
The effects on cardiovascular parameters were assessed using isolated rat heart models where the compound showed a notable decrease in perfusion pressure, suggesting its role in cardiovascular modulation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated the potential of this compound as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial in regulating cell cycle progression. CDK inhibitors are being investigated for their ability to halt the proliferation of cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited CDK2 and CDK9, leading to reduced cell proliferation in various cancer cell lines .
Antibacterial Properties
The sulfonamide moiety is also associated with antibacterial activity. Compounds with similar structures have shown effectiveness against a range of bacterial pathogens.
- Case Study : A study explored the antibacterial efficacy of various sulfonamide derivatives, revealing that modifications to the pyridine and pyrimidine rings enhanced their activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown promise against fungal infections. The mechanism often involves disrupting fungal cell wall synthesis.
- Research Findings : A compound structurally related to 2,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide was tested for antifungal activity against Candida albicans, demonstrating significant inhibition at low concentrations .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
| Compound Name | Structural Variation | Binding Affinity (Predicted ΔG, kcal/mol) | Solubility (LogP) | Key Interactions |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethyl benzenesulfonamide; pyridin-2-ylamino; ethyl linker | -9.2 (Glide XP) | 2.1 | Hydrophobic enclosure (methyl groups), H-bonds (pyrimidine-pyridine), π-π stacking |
| Compound A | Pyridin-3-ylamino substituent | -7.8 | 2.3 | Disrupted H-bond network due to pyridine N orientation |
| Compound B | Benzenesulfonamide without methyl groups | -6.5 | 1.8 | Reduced hydrophobic interactions; weaker binding |
| Compound C | Methyl linker (shorter than ethyl) | -7.1 | 1.9 | Steric hindrance; suboptimal positioning in binding pocket |
Impact of Substituent Position and Heterocycles
- Pyridine Orientation (Target vs. Compound A): The pyridin-2-ylamino group in the target compound enables a hydrogen bond between the pyridine nitrogen and a conserved residue (e.g., aspartate or glutamate in kinases). In Compound A (pyridin-3-ylamino), this interaction is geometrically disrupted, reducing binding affinity by ~1.4 kcal/mol .
Hydrophobic Enclosure (Target vs. Compound B):
The 2,5-dimethyl groups on the benzenesulfonamide enhance hydrophobic enclosure within lipophilic protein pockets, as modeled by Glide XP’s scoring function. Compound B, lacking these methyl groups, shows a 2.7 kcal/mol decrease in predicted binding energy due to weaker van der Waals interactions .
Linker Length and Conformational Flexibility
- Ethyl vs. Methyl Linker (Target vs. Compound C):
The ethyl linker in the target compound allows optimal positioning of the pyrimidine ring for π-π stacking with aromatic residues. Compound C’s shorter methyl linker restricts this flexibility, leading to steric clashes and a 2.1 kcal/mol reduction in binding energy .
Research Findings and Computational Validation
The Glide 4.0 XP scoring function, which incorporates hydrophobic enclosure and water desolvation energy terms, predicts superior binding for the target compound compared to analogs. Key findings include:
- Hydrogen-Bond Correlations: The pyridin-2-ylamino group forms a neutral-neutral hydrogen bond in a hydrophobically enclosed environment, a motif associated with high-affinity binding .
- False-Positive Avoidance: The target compound’s structural specificity minimizes false positives in virtual screens, a common issue with bulkier or less optimized analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : Prepare the pyrimidine core by reacting 6-chloropyrimidin-4-amine with 2-aminopyridine under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .
- Step 2 : Functionalize the benzenesulfonamide group by reacting 2,5-dimethylbenzenesulfonyl chloride with ethylenediamine in dichloromethane, followed by coupling to the pyrimidine intermediate using a carbodiimide-based coupling agent (e.g., EDC/HOBt) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, sulfonamide NH at δ 10–12 ppm) and carbon backbone .
- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond angles and confirms stereochemistry. For related sulfonamide-pyrimidine hybrids, intramolecular hydrogen bonds (N–H···O=S) stabilize the structure .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy at λ_max ≈ 270 nm (aromatic absorption) .
- Stability Studies : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Screen against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use recombinant enzymes and ATP-competitive assays .
- SAR Variables : Modify substituents on the benzene ring (e.g., replace methyl groups with halogens) or pyrimidine core (e.g., substitute pyridine with quinoline). Compare IC₅₀ values using dose-response curves .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with MD simulations (AMBER) to assess stability of ligand-receptor interactions .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability. Normalize data to cell viability (MTT assay) and protein content (BCA assay) .
- Mechanistic Profiling : Perform phosphoproteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk. Compare results with kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Data Validation : Replicate experiments in triplicate with independent compound batches. Apply statistical rigor (e.g., ANOVA with post-hoc Tukey test) to confirm significance .
Q. What experimental designs are suitable for evaluating the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9). Monitor photodegradation products via LC-TOF-MS and propose fragmentation pathways .
- Biotic Degradation : Use soil microcosms or activated sludge systems. Quantify parent compound and metabolites (e.g., hydroxylated or demethylated derivatives) over 14–28 days .
- Ecotoxicity Assessment : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) to model ecological risks .
Q. How can crystallographic data be leveraged to improve the compound’s bioavailability?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to identify crystalline forms. Compare dissolution rates of Form I (high-energy) vs. Form II (low-energy) .
- Co-crystallization : Co-crystal with succinic acid or caffeine to enhance solubility. Characterize via PXRD and DSC to confirm stability .
- Salt Formation : React the sulfonamide with sodium hydroxide to form a sodium salt. Assess hygroscopicity and tabletability for formulation .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for handling variability in dose-response experiments?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates. Apply robust regression for skewed datasets .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models (RevMan software) to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
